molecular formula C15H23NO3 B14425358 Butan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate CAS No. 84971-09-5

Butan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate

Cat. No.: B14425358
CAS No.: 84971-09-5
M. Wt: 265.35 g/mol
InChI Key: BVDDTOUKIACKSI-UHFFFAOYSA-N
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Description

Butan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is a chemical compound with a unique structure that combines an aromatic ring with an ethoxy group, two methyl groups, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethylphenol with butan-2-yl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Butan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The aromatic ring and ethoxy group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Butan-2-yl (4-methoxy-3,5-dimethylphenyl)carbamate
  • Butan-2-yl (4-ethoxy-3,5-dimethylphenyl)urea
  • Butan-2-yl (4-ethoxy-3,5-dimethylphenyl)thiocarbamate

Uniqueness

Butan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

CAS No.

84971-09-5

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

butan-2-yl N-(4-ethoxy-3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C15H23NO3/c1-6-12(5)19-15(17)16-13-8-10(3)14(18-7-2)11(4)9-13/h8-9,12H,6-7H2,1-5H3,(H,16,17)

InChI Key

BVDDTOUKIACKSI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)NC1=CC(=C(C(=C1)C)OCC)C

Origin of Product

United States

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